

# A Comparative Spectroscopic Guide to Jasminoside B Stereoisomers

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## Compound of Interest

Compound Name: *Jasminoside B*

Cat. No.: *B2809634*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **Jasminoside B** and its stereoisomer, Jasminoside I. Both compounds are monoterpenoid glycosides isolated from the fruits of *Gardenia jasminoides*. Understanding the subtle differences in their spectroscopic profiles is crucial for accurate identification, characterization, and evaluation of their biological activities in drug discovery and development.

## Spectroscopic Data Comparison

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **Jasminoside B** and Jasminoside I. These datasets are essential for distinguishing between the two stereoisomers.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Jasminoside B** and Jasminoside I in  $\text{CD}_3\text{OD}$

Position	Jasminoside B ( <sup>13</sup> C δ)	Jasminoside B ( <sup>1</sup> H δ, J in Hz)	Jasminoside I ( <sup>13</sup> C δ)	Jasminoside I ( <sup>1</sup> H δ, J in Hz)
1	41.8	2.25 (d, 18.0), 2.55 (d, 18.0)	41.9	2.26 (d, 18.0), 2.56 (d, 18.0)
2	204.5	204.6		
3	129.8	6.05 (br s)	129.7	6.04 (br s)
4	165.2	165.3		
5	49.5	2.60 (m)	49.6	2.61 (m)
6	71.5	4.05 (d, 12.0), 4.20 (d, 12.0)	71.6	4.06 (d, 12.0), 4.21 (d, 12.0)
7	40.2	40.3		
8	28.5	1.10 (s)	28.6	1.11 (s)
9	23.4	1.05 (s)	23.5	1.06 (s)
10	68.7	3.60 (s)	68.8	3.61 (s)
1'	100.2	4.85 (d, 7.8)	100.3	4.86 (d, 7.8)
2'	75.1	3.25 (dd, 8.0, 7.8)	75.2	3.26 (dd, 8.0, 7.8)
3'	78.0	3.40 (t, 8.0)	78.1	3.41 (t, 8.0)
4'	71.6	3.30 (t, 8.0)	71.7	3.31 (t, 8.0)
5'	77.9	3.45 (m)	78.0	3.46 (m)
6'	62.8	3.70 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0)	62.9	3.71 (dd, 12.0, 5.0), 3.91 (dd, 12.0, 2.0)

## Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) data provides the exact mass of the compounds, confirming their molecular formula.

Table 2: Mass Spectrometry Data for **Jasminoside B** and Jasminoside I

Compound	Molecular Formula	Calculated Mass [M+Na] <sup>+</sup>	Observed Mass [M+Na] <sup>+</sup>
Jasminoside B	C <sub>16</sub> H <sub>26</sub> O <sub>8</sub>	369.1525	369.1522
Jasminoside I	C <sub>16</sub> H <sub>26</sub> O <sub>8</sub>	369.1525	369.1520

## Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound (**Jasminoside B** or Jasminoside I) was dissolved in 0.5 mL of deuterated methanol (CD<sub>3</sub>OD).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 3.28 s
  - Relaxation Delay: 1.0 s
  - Spectral Width: 10 ppm
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024

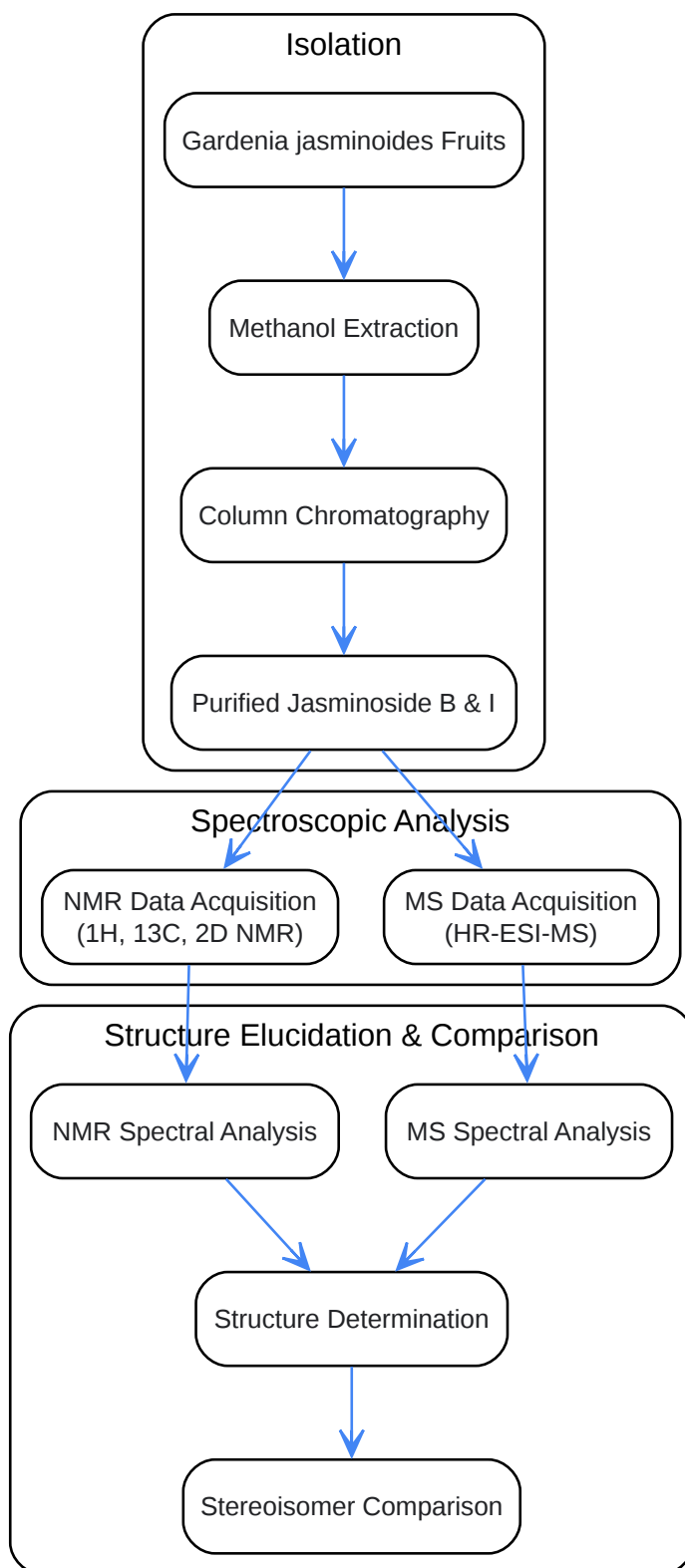
- Acquisition Time: 1.10 s
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm
- Data Processing: The spectra were processed using MestReNova software. The residual solvent peak of CD<sub>3</sub>OD ( $\delta$ H 3.31 and  $\delta$ C 49.0) was used as an internal standard.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound was prepared in methanol (approximately 1  $\mu$ g/mL).
- Instrumentation: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters:
  - Ionization Mode: Positive
  - Capillary Voltage: 3500 V
  - Fragmentor Voltage: 175 V
  - Drying Gas Flow: 10 L/min
  - Drying Gas Temperature: 325 °C
  - Nebulizer Pressure: 35 psi
  - Mass Range: m/z 100-1000

## Workflow and Data Analysis

The following diagram illustrates the workflow for the isolation, data acquisition, and structural elucidation of Jasminoside stereoisomers.



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### Workflow for Spectroscopic Analysis of Jasminoside Stereoisomers

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